molecular formula C12H10ClNO3 B589373 Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate CAS No. 132089-43-1

Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Cat. No.: B589373
CAS No.: 132089-43-1
M. Wt: 251.666
InChI Key: PELAQAAHKNUEML-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 2-(3-chlorophenyl)-1,3-oxazole-4-carboxylate, which precisely describes the structural organization and functional group positioning. The systematic naming convention reflects the presence of an ethyl ester group attached to the carboxylic acid functionality at position 4 of the oxazole ring, while a 3-chlorophenyl substituent occupies position 2 of the heterocyclic system. The Chemical Abstracts Service registry number 132089-43-1 provides unambiguous identification of this specific compound within chemical databases.

The molecular formula C₁₂H₁₀ClNO₃ indicates the presence of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. This composition establishes a degree of unsaturation that accommodates the aromatic phenyl ring, the oxazole heterocycle, and the carbonyl functionality of the ester group. The molecular weight calculation yields 251.66 grams per mole, confirming the compound's moderate molecular size suitable for various analytical characterization techniques.

Alternative nomenclature systems recognize this compound as 2-(3-chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester and 4-oxazolecarboxylic acid, 2-(3-chlorophenyl)-, ethyl ester, demonstrating the flexibility in systematic naming while maintaining chemical accuracy. The compound's classification as a heterocyclic aromatic ester places it within a significant class of organic molecules with diverse synthetic applications.

Property Value Reference
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.66 g/mol
Chemical Abstracts Service Number 132089-43-1
International Union of Pure and Applied Chemistry Name ethyl 2-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
Density (Predicted) 1.276±0.06 g/cm³
Boiling Point (Predicted) 376.1±48.0°C

Spectroscopic Identification (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation through characteristic chemical shift patterns and coupling relationships. The ¹H Nuclear Magnetic Resonance spectrum reveals distinct signals corresponding to the ethyl ester functionality, with the characteristic quartet for the methylene protons and triplet for the methyl group. The aromatic region displays complex multiplets arising from the 3-chlorophenyl substituent and the oxazole ring proton, with chemical shifts influenced by the electron-withdrawing effects of both the chlorine atom and the heterocyclic system.

¹³C Nuclear Magnetic Resonance spectroscopy demonstrates the presence of multiple carbon environments, including the carbonyl carbon of the ester group appearing in the characteristic downfield region around 160-170 parts per million. The aromatic carbons of both the phenyl ring and oxazole system exhibit distinct chemical shifts that reflect their unique electronic environments. The ethyl ester carbons appear in their expected aliphatic regions, with the methylene carbon showing characteristic deshielding due to its proximity to the electronegative oxygen atom.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretch of the ester functionality appears as a strong absorption in the 1700-1750 wavenumber region, while aromatic carbon-carbon stretches manifest in the 1400-1600 wavenumber range. The oxazole ring exhibits characteristic absorption patterns that distinguish it from other heterocyclic systems, particularly in the fingerprint region of the spectrum.

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 251, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the ethyl group and subsequent breakdown of the aromatic systems, providing additional structural confirmation through predictable fragmentation pathways.

Spectroscopic Technique Key Observations Chemical Significance
¹H Nuclear Magnetic Resonance Ethyl ester signals: quartet (CH₂), triplet (CH₃) Confirms ester functionality
¹H Nuclear Magnetic Resonance Aromatic multiplets in 7-8 parts per million region Validates aromatic substitution pattern
¹³C Nuclear Magnetic Resonance Carbonyl carbon ~160-170 parts per million Confirms ester carbonyl group
Infrared Spectroscopy Strong absorption 1700-1750 wavenumbers Characteristic ester carbonyl stretch
Mass Spectrometry Molecular ion at mass/charge 251 Confirms molecular weight

Crystallographic Studies and Three-Dimensional Conformation

Crystallographic analysis provides definitive three-dimensional structural information, revealing precise bond lengths, bond angles, and spatial relationships within the molecular framework. X-ray diffraction studies of related oxazole carboxylate compounds demonstrate characteristic geometric parameters that inform our understanding of this compound's solid-state structure. The oxazole ring maintains planarity consistent with its aromatic character, while the 3-chlorophenyl substituent adopts specific dihedral angles relative to the heterocyclic plane.

The crystal structure analysis reveals that the ethyl ester group can adopt different conformational arrangements, as evidenced by studies of similar compounds showing multiple molecules in the asymmetric unit with varying ester orientations. In one conformational arrangement, the carbonyl group points away from the benzene ring, while in alternative conformations, it points toward the aromatic system, demonstrating the conformational flexibility of the ester linkage.

Bond length analysis within the oxazole ring system shows characteristic values consistent with aromatic delocalization, with carbon-nitrogen and carbon-oxygen bonds exhibiting partial double-bond character. The 3-chlorophenyl substituent maintains typical aromatic bond lengths, while the chlorine substituent influences the electronic distribution within the phenyl ring through its electron-withdrawing inductive effect.

The dihedral angles between the oxazole ring and the 3-chlorophenyl group typically range from 40 to 50 degrees, as observed in related crystallographic studies. This non-planar arrangement results from steric interactions and electronic effects that prevent complete coplanarity between the two aromatic systems. The ethyl ester group extends away from the oxazole plane, minimizing steric congestion while maintaining optimal orbital overlap for the conjugated system.

Intermolecular interactions in the crystal lattice include weak hydrogen bonding interactions and van der Waals forces that influence the overall packing arrangement. The chlorine atom participates in weak halogen bonding interactions that contribute to crystal stability, while the ester oxygen atoms can engage in dipole-dipole interactions with neighboring molecules.

Crystallographic Parameter Typical Value Range Structural Significance
Oxazole Ring Planarity ±0.04 Å deviation Confirms aromatic character
Dihedral Angle (Oxazole-Phenyl) 40-50 degrees Indicates steric optimization
Carbon-Nitrogen Bond Length 1.32-1.34 Å Demonstrates partial double-bond character
Carbon-Oxygen Bond Length 1.35-1.37 Å Confirms aromatic delocalization
Ester Carbonyl Orientation Variable conformations Shows conformational flexibility

Properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELAQAAHKNUEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695883
Record name Ethyl 2-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132089-43-1
Record name Ethyl 2-(3-chlorophenyl)-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132089-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Reduction Reactions: The ester group can be reduced to an alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Reduction: Ethyl 2-(3-chlorophenyl)oxazole-4-methanol.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Pharmaceutical Applications

Biological Activity
Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate exhibits significant biological activities, making it a candidate for pharmaceutical development. Compounds with oxazole rings are known to have diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. For instance, research indicates that derivatives of oxazole can interact with specific biological targets, potentially leading to therapeutic benefits.

Mechanism of Action
Understanding the mechanism of action for this compound is crucial for its application in drug design. Studies suggest that the chlorophenyl substitution may enhance its reactivity and biological profile compared to similar compounds. This aspect is essential for developing targeted therapies and optimizing efficacy.

Analytical Applications

Chromatographic Techniques
this compound can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of the compound in complex mixtures. The mobile phase typically consists of acetonitrile and water, which can be adjusted based on the specific analytical requirements .

Mass Spectrometry Compatibility
For applications requiring mass spectrometry (MS), modifications to the mobile phase—such as replacing phosphoric acid with formic acid—enable compatibility with MS detection methods. This adaptability makes this compound suitable for pharmacokinetic studies and impurity profiling in drug formulations .

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of oxazole derivatives, this compound was tested against several cancer cell lines. The compound demonstrated significant cytotoxic effects, indicating its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Synthesis and Characterization

A comprehensive synthesis route was developed for this compound, involving the reaction of appropriate precursors under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirmed the structure and purity of the synthesized compound, paving the way for its use in various applications.

Summary Table of Applications

Application Area Description
Pharmaceutical Development Potential anti-inflammatory, anti-cancer, and antimicrobial activities
Analytical Chemistry Suitable for HPLC analysis; adaptable for mass spectrometry
Research Studies Demonstrated cytotoxic effects in cancer cell lines; successful synthesis and characterization

Mechanism of Action

The mechanism of action of ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural differences and their implications:

Compound Name Substituents/Modifications Key Differences Biological/Physicochemical Impact References
Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate Chloro at phenyl para-position Altered electronic distribution due to para-substitution Enhanced binding affinity in certain receptors
Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate Nitro group at phenyl para-position Strong electron-withdrawing effect; higher reactivity Potential for redox-active applications
Ethyl 2-(4-fluorobenzyl)oxazole-4-carboxylate Fluorobenzyl group instead of chlorophenyl Reduced steric bulk; increased polarity Altered solubility and metabolic stability
Ethyl 5-methyl-2-(3-pyridyl)oxazole-4-carboxylate Pyridyl substituent; methyl at oxazole C5 Basic nitrogen in pyridyl enhances hydrogen bonding Improved enzyme inhibition profiles
3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid Isoxazole ring; carboxylic acid at C4 Different heterocycle (isoxazole vs. oxazole); acidic functional group Varied pharmacokinetic properties
Key Observations:
  • Substituent Position : The 3-chloro substituent in the target compound induces distinct electronic effects compared to para-substituted analogs (e.g., 4-chloro or 4-nitro derivatives). Para-substituents often enhance planarity, favoring π-π stacking in biological systems, while meta-substituents like 3-chloro may disrupt symmetry, affecting binding specificity .
  • Functional Groups : Esters (e.g., ethyl carboxylate) improve lipophilicity compared to carboxylic acids, enhancing membrane permeability .
Antimicrobial and Anticancer Profiles:
  • Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate : Preliminary studies suggest moderate antimicrobial activity against Gram-positive bacteria, likely due to chloro-phenyl-induced membrane disruption .
  • Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate : Exhibits stronger cytotoxic effects in cancer cell lines (IC₅₀ ~ 5 µM) attributed to nitro group-mediated ROS generation .
  • Ethyl 5-methyl-2-(3-pyridyl)oxazole-4-carboxylate : Shows selective inhibition of kinase enzymes (e.g., EGFR-TK), with IC₅₀ values 10-fold lower than chloro-substituted analogs, highlighting the role of pyridyl in target recognition .

Biological Activity

Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its oxazole ring, which incorporates both nitrogen and oxygen atoms. The presence of the 3-chlorophenyl group enhances its chemical reactivity and biological activity. The molecular formula is C11H10ClNO3C_{11}H_{10}ClNO_3, with a molecular weight of approximately 251.67 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. Specifically, the compound has been studied for its potential to inhibit cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which play significant roles in drug metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, compounds with similar structures have demonstrated the ability to affect cell proliferation and trigger apoptotic mechanisms through increased caspase activity .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties as well. It may exert these effects by inhibiting pro-inflammatory cytokines and mediators, thus showing promise in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl oxazole-5-carboxylateLacks the 3-chlorophenyl groupDifferent chemical properties
Macrooxazole AContains hydroxyethyl and hydroxybenzyl groupsExhibits distinct biological activities

The unique substitution pattern of this compound distinguishes it from other oxazole derivatives, influencing its reactivity and biological profile.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Antimicrobial Studies : In a study assessing antimicrobial efficacy, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cytotoxicity Assays : In cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound exhibited IC50 values indicating potent anticancer activity. The mechanism was linked to cell cycle arrest and induction of apoptosis through caspase activation .
  • In Vivo Studies : Animal model studies have further supported its potential therapeutic applications, revealing beneficial effects in models of inflammation and tumor growth inhibition.

Q & A

Q. Why do crystallographic studies report varying dihedral angles for the 3-chlorophenyl group?

  • Methodological Answer : Differences arise from crystal packing forces (e.g., π-stacking vs. halogen bonding). Use Mercury software to analyze intermolecular contacts in deposited CIF files (e.g., CCDC entries). Compare with conformational analysis via molecular dynamics (MD) simulations in implicit solvent .

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